molecular formula C10H10O3S2 B13667498 S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate

S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate

Cat. No.: B13667498
M. Wt: 242.3 g/mol
InChI Key: NFASRRDMCUQXKP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential antimicrobial properties. Furan derivatives are known to exhibit antibacterial and antifungal activities, making them valuable in the development of new antibiotics .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of bacterial infections. Its ability to interfere with microbial cell processes makes it a candidate for new drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various chemical manufacturing processes .

Comparison with Similar Compounds

  • S-(furan-2-ylmethyl) propanethioate
  • Furan-2-ylmethanethiol
  • Furan-2-ylmethanesulfonate

Comparison: S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate stands out due to its unique combination of furan rings and sulfinothioate group. This structure imparts distinct chemical reactivity and biological activity compared to other furan derivatives . For instance, while S-(furan-2-ylmethyl) propanethioate shares a similar furan ring, the presence of the sulfinothioate group in this compound enhances its antimicrobial properties .

Properties

Molecular Formula

C10H10O3S2

Molecular Weight

242.3 g/mol

IUPAC Name

2-(furan-2-ylmethylsulfinylsulfanylmethyl)furan

InChI

InChI=1S/C10H10O3S2/c11-15(8-10-4-2-6-13-10)14-7-9-3-1-5-12-9/h1-6H,7-8H2

InChI Key

NFASRRDMCUQXKP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CSS(=O)CC2=CC=CO2

Origin of Product

United States

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